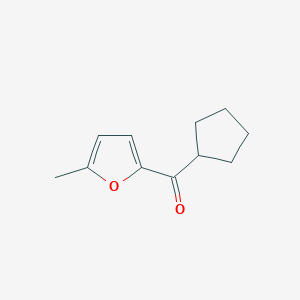
2-シクロペンタンカルボニル-5-メチルフラン
説明
2-Cyclopentanecarbonyl-5-methylfuran is a heterocyclic organic compound. Its molecular formula is C11H14O2 and it has a molecular weight of 178.23 g/mol .
Synthesis Analysis
The synthesis of 2-Cyclopentanecarbonyl-5-methylfuran has been explored in scientific research . For instance, a study used fibrous nano-silica (FNS) supported heteropoly acid-functionalized ionic liquid (FNS-ILHPW) catalyst for the cross-condensation reaction of 2-MF and 5-MF to produce C16 fuel precursor .Molecular Structure Analysis
The molecular structure of 2-Cyclopentanecarbonyl-5-methylfuran includes 14 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, and 2 five-membered rings .Chemical Reactions Analysis
The chemical reactions of 2-Cyclopentanecarbonyl-5-methylfuran have been studied. For example, a study showed that FNS-ILHPW shows higher conversion of the reactants and selectivity to C16 (2, 2′,2″-methylidenetris[5-methylfuran]) fuel precursor .Physical and Chemical Properties Analysis
2-Cyclopentanecarbonyl-5-methylfuran has a molecular weight of 178.23 g/mol . More detailed physical and chemical properties are not available in the search results.Relevant Papers The relevant papers retrieved discuss various aspects of 2-Cyclopentanecarbonyl-5-methylfuran, including its synthesis , molecular structure , chemical reactions , and potential future directions . These papers provide valuable insights into the properties and applications of 2-Cyclopentanecarbonyl-5-methylfuran.
科学的研究の応用
材料科学
2-シクロペンタンカルボニル-5-メチルフランは、その分子構造により、ポリマー合成において有用となる可能性があり、材料科学において潜在的な用途があります。 フラン系成分は、フラン系樹脂の製造のための前駆体となり得ます。フラン系樹脂は、熱安定性と耐薬品性に優れていることが知られています .
生命科学研究
生命科学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用することができます。 生物学的に活性な分子の合成や、フラン含有化合物に関連する代謝経路の研究において、中間体として役立つ可能性があります .
化学合成
この化合物は、さまざまな化学合成プロセスに関与することができます。 他の有機分子との反応により、医薬品や農薬など、さまざまな産業で潜在的な用途を持つ新しい化合物を生み出すことができます .
クロマトグラフィー
クロマトグラフィーにおいて、2-シクロペンタンカルボニル-5-メチルフランは、その独自の化学的特性により、機器の校正のための標準または参照化合物として、またはクロマトグラフィー固定相の合成における成分として使用することができます .
分析研究
分析研究において、2-シクロペンタンカルボニル-5-メチルフランの誘導体は、分光法や質量分析など、さまざまな種類の分析において、試薬またはマーカーとして使用することができます。これにより、複雑な生物学的または環境サンプルの組成を研究することができます .
バイオ燃料
2-シクロペンタンカルボニル-5-メチルフランのフラン環は、これがバイオ燃料の生産において貴重な中間体となる可能性を示唆しています。 フラン誘導体は、再生可能な燃料源に変換できる可能性が研究されており、持続可能なエネルギーソリューションの需要が高まっているため、研究が進められています .
作用機序
Mode of Action
It’s worth noting that furan derivatives have been shown to exhibit a wide range of biological activities, which depend on their chemical structure .
Biochemical Pathways
Furan derivatives have been shown to inhibit various enzymes such as tyrosine kinases, topoisomerase, and dhodh kinase . These enzymes play crucial roles in various biochemical pathways, including cell division, DNA replication, and energy metabolism .
Result of Action
Furan derivatives have been shown to exhibit a wide range of biological activities, which could potentially result in various molecular and cellular effects .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other compounds can significantly influence the action and stability of many chemical compounds .
生化学分析
Biochemical Properties
2-Cyclopentanecarbonyl-5-methylfuran plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of 2-Cyclopentanecarbonyl-5-methylfuran to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways and the overall biochemical environment within the cell.
Cellular Effects
The effects of 2-Cyclopentanecarbonyl-5-methylfuran on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of signaling molecules, leading to altered cellular responses. Additionally, 2-Cyclopentanecarbonyl-5-methylfuran can affect the expression of specific genes, thereby influencing the production of proteins and other biomolecules essential for cell function. These changes can have downstream effects on cellular metabolism, impacting processes such as energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 2-Cyclopentanecarbonyl-5-methylfuran exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to either inhibition or activation of the target molecule’s activity. For example, the compound may inhibit the activity of an enzyme by occupying its active site, preventing the substrate from binding. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity. Additionally, 2-Cyclopentanecarbonyl-5-methylfuran can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of 2-Cyclopentanecarbonyl-5-methylfuran can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, the compound may degrade over time, leading to a decrease in its activity. Additionally, prolonged exposure to 2-Cyclopentanecarbonyl-5-methylfuran can result in adaptive responses by the cells, such as changes in gene expression or enzyme activity. These temporal effects are important considerations for in vitro and in vivo studies, as they can impact the interpretation of experimental results.
Dosage Effects in Animal Models
The effects of 2-Cyclopentanecarbonyl-5-methylfuran vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating signaling pathways . At high doses, 2-Cyclopentanecarbonyl-5-methylfuran can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s activity or toxicity. Understanding these dosage effects is crucial for determining the safe and effective use of 2-Cyclopentanecarbonyl-5-methylfuran in research and potential therapeutic applications.
Metabolic Pathways
2-Cyclopentanecarbonyl-5-methylfuran is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell. Additionally, 2-Cyclopentanecarbonyl-5-methylfuran can affect the activity of key metabolic enzymes, thereby modulating the rates of metabolic processes such as glycolysis, the citric acid cycle, and oxidative phosphorylation.
Transport and Distribution
The transport and distribution of 2-Cyclopentanecarbonyl-5-methylfuran within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. For example, transporters may actively transport 2-Cyclopentanecarbonyl-5-methylfuran into the cell, while binding proteins may sequester the compound within certain organelles. The distribution of 2-Cyclopentanecarbonyl-5-methylfuran can influence its activity and function, as its localization within specific cellular regions can determine its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of 2-Cyclopentanecarbonyl-5-methylfuran is an important determinant of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 2-Cyclopentanecarbonyl-5-methylfuran may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of 2-Cyclopentanecarbonyl-5-methylfuran is crucial for elucidating its mechanisms of action and potential therapeutic applications.
特性
IUPAC Name |
cyclopentyl-(5-methylfuran-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-6-7-10(13-8)11(12)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPOAXFTOOFNBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373913.png)
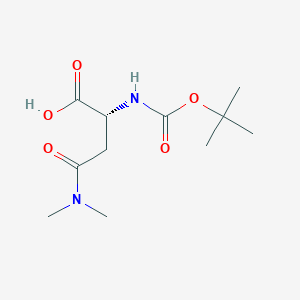
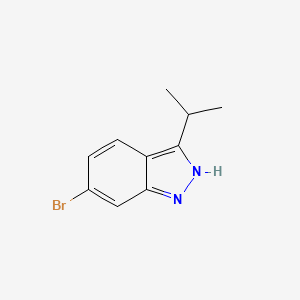
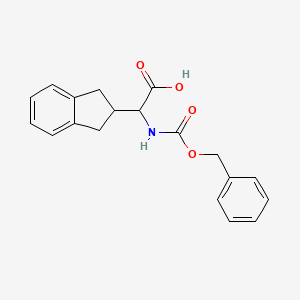
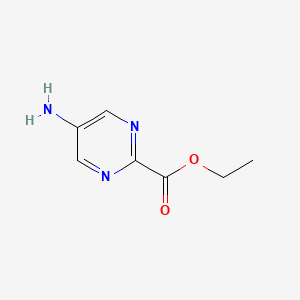

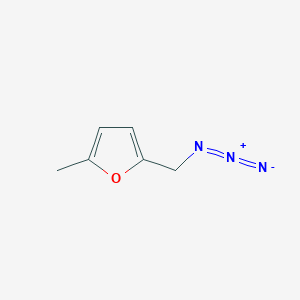
![2-(Azidomethyl)imidazo[1,2-a]pyridine](/img/structure/B1373925.png)
![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one](/img/structure/B1373926.png)

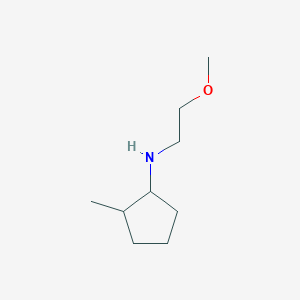

![4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1373930.png)

